Cas no 208173-16-4 (1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-)
208173-16-4 structure
Product Name:1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
Numero CAS:208173-16-4
MF:C10H8F4O
MW:220.163537025452
MDL:MFCD00061259
CID:254025
PubChem ID:2737607
Update Time:2025-05-27
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- 2-Fluoro-4-(Trifluoromethyl)Propiophenone
- 2'-Fluoro-4'-(trifluoromethyl)propiophenone
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-1-one
- FXFFR CF DV2
- PS-7863
- CS-0449792
- FT-0612331
- A814938
- MFCD00061259
- 1-[2-fluoranyl-4-(trifluoromethyl)phenyl]propan-1-one
- 1-Propanone, 1-[2-fluoro-4-(trifluoromethyl)phenyl]-
- AKOS015955973
- 208173-16-4
- N12002
- 1-[2-fluoro-4-(trifluoromethyl)phenyl]-1-propanone
- SCHEMBL2075208
- DTXSID40372177
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)propan-1-one
- 2''-Fluoro-4''-(trifluoromethyl)propiophenone
- 1-[2-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one, 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-1-oxopropane
- DB-045393
-
- MDL: MFCD00061259
- Inchi: 1S/C10H8F4O/c1-2-9(15)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,2H2,1H3
- Chiave InChI: PDWYVBFOPQMCLP-UHFFFAOYSA-N
- Sorrisi: FC1C=C(C(F)(F)F)C=CC=1C(CC)=O
Proprietà calcolate
- Massa esatta: 220.05100
- Massa monoisotopica: 220.051
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 236
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 2
- XLogP3: 3.1
- Superficie polare topologica: 17.1A^2
Proprietà sperimentali
- Colore/forma: Liquido incolore o giallo
- Densità: 1.256
- Punto di ebollizione: 226.8°C at 760 mmHg
- Punto di infiammabilità: 85.6°C
- Indice di rifrazione: 1.4475
- PSA: 17.07000
- LogP: 3.43720
- Solubilità: Impossibile o difficile da mescolare
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 006449-5g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 5g |
£60.00 | 2022-03-01 | |
| Fluorochem | 006449-25g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 25g |
£220.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-MF189-200mg |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- |
208173-16-4 | 97% | 200mg |
¥312.0 | 2022-02-28 | |
| Apollo Scientific | PC4377Q-1g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 1g |
£15.00 | 2025-02-21 | |
| abcr | AB108378-1 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 1g |
€41.50 | 2022-06-12 | ||
| abcr | AB108378-5 g |
2-Fluoro-4-(trifluoromethyl)propiophenone; 97% |
208173-16-4 | 5g |
€104.60 | 2022-06-12 | ||
| Alichem | A013007031-250mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 250mg |
$470.40 | 2023-09-02 | |
| Alichem | A013007031-500mg |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 500mg |
$806.85 | 2023-09-02 | |
| Alichem | A013007031-1g |
2'-Fluoro-4'-(trifluoromethyl)propiophenone |
208173-16-4 | 97% | 1g |
$1579.40 | 2023-09-02 | |
| Key Organics Ltd | PS-7863-1MG |
2′-Fluoro-4′-(trifluoromethyl)propiophenone |
208173-16-4 | 1mg |
£37.00 | 2025-02-09 |
1-Propanone,1-[2-fluoro-4-(trifluoromethyl)phenyl]- Letteratura correlata
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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